N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Overview
Description
N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Acylation: Introduction of the acetyl group to the phenyl ring.
Formation of Piperidine Ring: Cyclization to form the piperidine ring.
Fluorobenzoylation: Introduction of the fluorobenzoyl group.
Carboxamidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- N-(4-acetylphenyl)-1-(4-bromobenzoyl)piperidine-4-carboxamide
- N-(4-acetylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, potentially enhancing its activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14(25)15-4-8-19(9-5-15)23-20(26)16-10-12-24(13-11-16)21(27)17-2-6-18(22)7-3-17/h2-9,16H,10-13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYRHHIKURMKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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